molecular formula C22H26N2O3 B6797438 N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

Cat. No.: B6797438
M. Wt: 366.5 g/mol
InChI Key: IQRGRCHXQFEQJJ-UHFFFAOYSA-N
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Description

N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is a complex spirocyclic compound. Spirocyclic compounds are characterized by their unique structure, where two rings are connected through a single atom. This particular compound features a spiro connection between a dihydrochromene and a cyclopentane ring, along with an epoxyisoindole moiety. These structures are of significant interest in medicinal chemistry due to their three-dimensional shape and potential biological activities .

Properties

IUPAC Name

N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(24-12-15-16(13-24)19-8-7-18(15)26-19)23-17-11-22(9-3-4-10-22)27-20-6-2-1-5-14(17)20/h1-2,5-8,15-19H,3-4,9-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRGRCHXQFEQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=CC=CC=C3O2)NC(=O)N4CC5C(C4)C6C=CC5O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide involves several steps. One common method is the cycloaddition reaction, where donor-acceptor cyclopropanes react with α,β-unsaturated enamides in the presence of a base like NaOH. This reaction is chemo- and diastereo-selective, providing high yields of the desired spirocyclic product . Industrial production methods often involve similar cycloaddition reactions but are optimized for large-scale synthesis, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities. Its unique spirocyclic structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide include other spirocyclic oxindoles and spiroindolines. These compounds share the spirocyclic motif but differ in their specific ring structures and functional groups. The uniqueness of N-spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-yl-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide lies in its combination of a dihydrochromene and cyclopentane ring with an epoxyisoindole moiety, providing distinct chemical and biological properties .

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